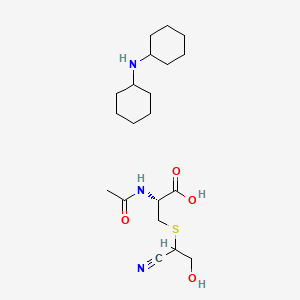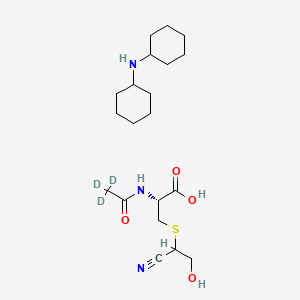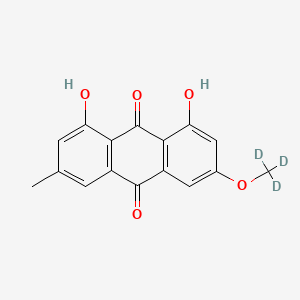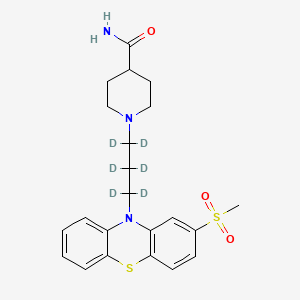
Metopimazine-d6
Overview
Description
Metopimazine-d6 is a deuterated form of Metopimazine, a phenothiazine derivative with antiemetic properties. It is primarily used in scientific research as a labeled compound to study the pharmacokinetics and metabolism of Metopimazine. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Mechanism of Action
Target of Action
Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .
Mode of Action
This compound exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, this compound prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 receptors, this compound disrupts the normal functioning of this pathway, leading to its antiemetic effects .
Pharmacokinetics
This compound undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, this compound prevents the transmission of signals that induce these symptoms . This makes this compound an effective treatment for conditions such as gastroparesis .
Action Environment
While specific studies on environmental factors influencing this compound’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy
Biochemical Analysis
Biochemical Properties
Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .
Cellular Effects
This compound is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that this compound may also interact with these receptors to exert its effects.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Temporal Effects in Laboratory Settings
Peak serum concentrations are reached within 60 minutes after fasting oral administration .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Transport and Distribution
Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metopimazine-d6 involves the incorporation of deuterium atoms into the Metopimazine molecule. One common method is the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to obtain 2-amino-4-methylsulfonyl thiophenol, followed by further reactions to introduce the deuterium atoms . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Metopimazine-d6 undergoes various chemical reactions, including:
Oxidation: The sulfoxide derivative of this compound can be formed through oxidation reactions.
Reduction: Reduction reactions can convert nitro groups to amino groups during the synthesis process.
Substitution: Substitution reactions can introduce deuterium atoms into the Metopimazine molecule.
Common Reagents and Conditions
Oxidation: Potassium caroate is commonly used for the oxidation of Metopimazine to its sulfoxide derivative.
Reduction: Hydrogenation using deuterium gas or deuterated reducing agents is employed to introduce deuterium atoms.
Substitution: Deuterated solvents and reagents are used to ensure the incorporation of deuterium atoms.
Major Products Formed
The major products formed from these reactions include the deuterated analogs of Metopimazine and its derivatives, such as the sulfoxide derivative.
Scientific Research Applications
Metopimazine-d6 is widely used in scientific research for various applications:
Pharmacokinetics and Metabolism Studies: It is used to study the absorption, distribution, metabolism, and excretion of Metopimazine in biological systems.
Analytical Chemistry: The deuterium atoms in this compound make it useful in mass spectrometry for the identification and quantification of Metopimazine and its metabolites.
Drug Development: It is used in the development of new antiemetic drugs by providing insights into the metabolic pathways and pharmacokinetics of Metopimazine.
Comparison with Similar Compounds
Similar Compounds
Metopimazine: The non-deuterated form of Metopimazine, used as an antiemetic.
Domperidone: Another dopamine receptor antagonist used to treat nausea and vomiting.
Metoclopramide: A dopamine receptor antagonist with additional serotonin receptor activity, used for similar indications.
Uniqueness of Metopimazine-d6
This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry . Unlike Metopimazine, this compound does not readily cross the blood-brain barrier, reducing the risk of central side effects .
Properties
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-NPUHHBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676045 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215315-86-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


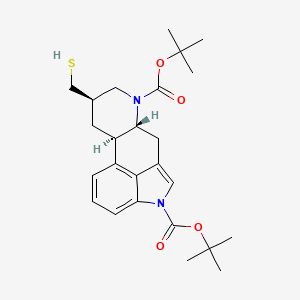
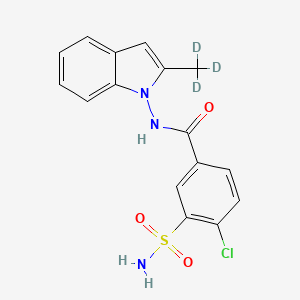
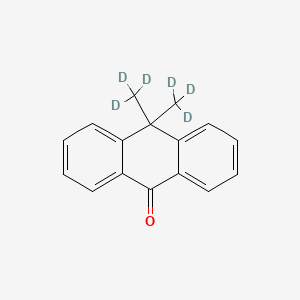

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
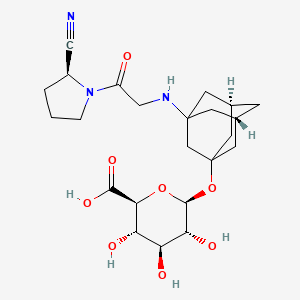
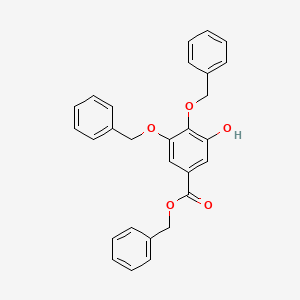
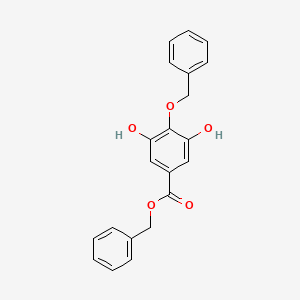
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
